molecular formula C23H16ClFN2O2 B2824129 (2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE CAS No. 380475-65-0

(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE

Cat. No.: B2824129
CAS No.: 380475-65-0
M. Wt: 406.84
InChI Key: PPZXCXJEDVSKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-{3-[(2-Chlorophenyl)methoxy]phenyl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide is a synthetic organic compound with a molecular formula of C23H16ClFN2O2 and a molecular weight of 406.8 g/mol . This complex molecule features an (E)-configured propenamide core, which is substituted with a cyano group, a 4-fluorophenyl amide, and a 3-[(2-chlorophenyl)methoxy]phenyl ring system . This specific structural class of compounds, including branched derivatives of 3-phenylpropionic acid, is frequently explored in pharmaceutical research for modulating biological targets, such as soluble guanylyl cyclase (sGC), and has been investigated for the potential treatment and prevention of cardiovascular diseases . As a building block in medicinal chemistry, its distinct structure—incorporating both chloro and fluoro substituents—makes it a valuable scaffold for structure-activity relationship (SAR) studies and the development of novel bioactive molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O2/c24-22-7-2-1-5-17(22)15-29-21-6-3-4-16(13-21)12-18(14-26)23(28)27-20-10-8-19(25)9-11-20/h1-13H,15H2,(H,27,28)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZXCXJEDVSKHU-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl alcohol with 3-bromophenol to form 3-[(2-chlorophenyl)methoxy]phenol. This intermediate is then reacted with 4-fluoroaniline and acrylonitrile under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group under specific conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
Target Compound (Estimated) C23H16ClF2N2O2 ~424.85 3-[(2-Chlorophenyl)methoxy]phenyl; 2-cyano; N-(4-fluorophenyl) Unique cyano group enhances electrophilicity; fluorine improves pharmacokinetics
(2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide (477870-77-2) C23H19ClFNO3 411.85 4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl; N-(4-methoxyphenyl) Additional fluorine in aryl group; methoxy increases electron density
(2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide (477870-59-0) C21H24ClFN2O2 390.88 4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl; N-(3-dimethylaminopropyl) Flexible basic side chain enhances solubility; lower molecular weight
(2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide (329777-61-9) C19H19ClFNO 331.81 N-(3-Chloro-4-fluorophenyl); 4-isobutylphenyl Hydrophobic isobutyl group; compact structure
(2E)-1-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-3-[(2,3-dimethylphenyl)amino]prop-2-en-1-one (477888-59-8) C24H21ClFNO2 409.88 Propenone backbone; 2,3-dimethylaniline Ketone instead of amide; dimethylaniline may sterically hinder binding

Key Observations:

Electron-Withdrawing Groups: The 2-cyano group in the target compound is absent in analogs, which may enhance electrophilicity and binding affinity but reduce solubility compared to methoxy or alkyl substituents .

Amide Nitrogen Substituents: The N-(4-fluorophenyl) group balances lipophilicity and electronic effects, differing from ’s 4-methoxyphenyl (electron-rich) and ’s dimethylaminopropyl (basic, polar) .

Research Findings and Implications

While specific pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Binding Affinity: The cyano group may improve interaction with polar residues in enzyme active sites, as seen in nitrile-containing inhibitors (e.g., covalent kinase inhibitors) .
  • Solubility: The N-(4-fluorophenyl) group likely reduces solubility compared to ’s dimethylaminopropyl substituent, which introduces ionizability .
  • Metabolic Stability : Fluorine atoms (in the target and ) may enhance resistance to oxidative metabolism, extending half-life .

Q & A

Q. What are the optimal synthetic routes for preparing (2E)-3-{3-[(2-chlorophenyl)methoxy]phenyl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide?

The synthesis typically involves multi-step condensation reactions. A common approach includes:

  • Step 1 : Preparation of chlorophenyl-methoxyphenyl intermediates via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Coupling the intermediate with a cyanoacetamide group using a Knoevenagel condensation, requiring reflux in ethanol with catalytic piperidine.
  • Step 3 : Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol . Key considerations include reaction temperature control (~80°C for Step 2) and inert atmosphere to prevent oxidation of sensitive groups.

Q. Which spectroscopic techniques are critical for confirming the compound's structure and purity?

A combination of methods is required:

  • ¹H/¹³C NMR : To verify aromatic proton environments and substituent positions (e.g., distinguishing E/Z isomerism via coupling constants).
  • IR Spectroscopy : Identification of cyano (C≡N stretch ~2200 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : For exact molecular weight confirmation (C₂₃H₁₇ClFN₂O₂, theoretical MW: 422.08 g/mol).
  • HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods predict the compound's binding affinity to biological targets?

Molecular docking with AutoDock Vina is recommended:

  • Step 1 : Prepare the ligand (target compound) by optimizing its geometry using DFT (e.g., B3LYP/6-31G* basis set).
  • Step 2 : Retrieve the protein structure (e.g., from PDB) and remove water molecules/cofactors.
  • Step 3 : Define the binding site grid box dimensions based on active site residues.
  • Step 4 : Run docking simulations (default parameters: exhaustiveness=8, num_modes=9). Analyze results using PyMOL or Chimera for pose validation. Comparative scoring with known inhibitors enhances reliability .

Q. How to resolve contradictions between experimental and computational data for this compound's reactivity?

Address discrepancies through:

  • Experimental Validation : Repeat reactions under controlled conditions (e.g., inert atmosphere, strict temperature regulation) to minimize side reactions.
  • DFT Calculations : Compare HOMO-LUMO gaps and Fukui indices to predict electrophilic/nucleophilic sites.
  • Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation rates. Cross-referencing with crystallographic data (e.g., SHELX-refined structures) can validate bond lengths/angles .

Q. What experimental design principles apply to evaluating its biological activity (e.g., anticancer or anti-inflammatory effects)?

Follow a tiered approach:

  • In Vitro Screening : Use MTT assays (IC₅₀ determination) on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.
  • Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and ROS detection (DCFH-DA probe).
  • In Vivo Models : Administer the compound (10–50 mg/kg) in murine inflammation models (e.g., carrageenan-induced paw edema) with COX-2 inhibition assays. Ensure dose-response curves and statistical validation (ANOVA, p<0.05) .

Q. How does solvent polarity influence the compound's stability during synthesis?

Solvent choice impacts reaction kinetics and degradation:

  • Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilic substitution rates but may promote hydrolysis of the cyano group at elevated temperatures.
  • Non-Polar Solvents (Toluene, Hexane) : Reduce side reactions but slow reaction progress.
  • Optimal Compromise : Ethanol or THF for balanced polarity, monitored via TLC to track intermediate stability .

Methodological Challenges & Solutions

Q. What strategies mitigate isomerization risks during synthesis?

Key approaches include:

  • Steric Hindrance : Introduce bulky substituents near the double bond to favor the E-isomer.
  • Low-Temperature Conditions : Conduct reactions at 0–5°C to limit thermal isomerization.
  • Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states. Confirm isomeric purity via NOESY NMR (absence of cross-peaks between vinyl protons and adjacent groups) .

Q. How to validate crystallographic data for this compound using SHELX software?

Follow SHELXL refinement protocols:

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.
  • Structure Solution : Use SHELXD for phase determination via dual-space methods.
  • Refinement : Iterative cycles with SHELXL, incorporating hydrogen atoms riding on parent atoms and anisotropic displacement parameters. Validate with R1 (<5%) and wR2 (<10%) indices. CCDC deposition ensures reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.